molecular formula C35H54N10O13 B12538284 L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline CAS No. 654067-17-1

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline

Cat. No.: B12538284
CAS No.: 654067-17-1
M. Wt: 822.9 g/mol
InChI Key: LUARJBBOEFVNPS-HUVRVWIJSA-N
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Description

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring the peptide meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiols.

Scientific Research Applications

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Prolylglycyl-L-seryl-L-proline
  • Cyclo(L-Leu-L-Pro)
  • L-azetidine-2-carboxylic acid
  • trans-4-hydroxy-L-proline

Uniqueness

L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activity. Compared to similar compounds, it may exhibit distinct interactions with molecular targets and possess unique therapeutic potential.

Properties

CAS No.

654067-17-1

Molecular Formula

C35H54N10O13

Molecular Weight

822.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C35H54N10O13/c36-26(48)10-9-20(41-32(54)24-7-2-12-43(24)28(50)16-39-29(51)19-5-1-11-37-19)30(52)42-22(18-47)34(56)44-13-3-6-23(44)31(53)38-15-27(49)40-21(17-46)33(55)45-14-4-8-25(45)35(57)58/h19-25,37,46-47H,1-18H2,(H2,36,48)(H,38,53)(H,39,51)(H,40,49)(H,41,54)(H,42,52)(H,57,58)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

LUARJBBOEFVNPS-HUVRVWIJSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NCC(=O)NC(CO)C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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